molecular formula C22H23NO2S B2363754 (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396746-50-1

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2363754
CAS No.: 1396746-50-1
M. Wt: 365.49
InChI Key: YAQAYMSCHLPFDO-UHFFFAOYSA-N
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Description

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a naphthalene ring substituted with an ethoxy group, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxynaphthalen-1-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
  • (2-Methoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
  • (2-Ethoxynaphthalen-1-yl)(4-(furan-3-yl)piperidin-1-yl)methanone

Uniqueness

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-2-25-20-8-7-17-5-3-4-6-19(17)21(20)22(24)23-12-9-16(10-13-23)18-11-14-26-15-18/h3-8,11,14-16H,2,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQAYMSCHLPFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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